Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 13564-70-0
VCID: VC2804883
InChI: InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1
SMILES: CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C21H40N2O5
Molecular Weight: 400.6 g/mol

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

CAS No.: 13564-70-0

Cat. No.: VC2804883

Molecular Formula: C21H40N2O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate - 13564-70-0

Specification

CAS No. 13564-70-0
Molecular Formula C21H40N2O5
Molecular Weight 400.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1
Standard InChI Key BBZZIJOSFVOUGF-BCBTXJGPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structural Properties

Chemical Identification Parameters

The compound is uniquely identified by the following parameters:

ParameterValue
CAS Number13564-70-0
Molecular FormulaC21H40N2O5
Molecular Weight400.6 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChIInChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6+/m.1/s1
Standard InChIKeyBBZZIJOSFVOUGF-BCBTXJGPSA-N
Isomeric SMILESCC@HO.C1CCC(CC1)NC2CCCCC2

The compound is also referred to as Boc-L-Threonine DCHA in research and commercial contexts .

Structural Characteristics

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate consists of two principal components:

  • The amino acid derivative: N-tert-butoxycarbonyl-L-threonine, featuring the amino acid threonine with a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position.

  • The counterion: Dicyclohexylamine, which forms a salt with the carboxylic acid function of the protected amino acid.

The stereochemistry at positions 2 and 3 is critical, with the (2S,3R) configuration corresponding to the natural L-threonine. This distinguishes it from the (2S,3S) configuration found in allo-threonine derivatives .

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during peptide synthesis while remaining stable under basic conditions and removable under specific acidic conditions .

Physical and Chemical Properties

Physical Characteristics

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically appears as a white to off-white crystalline solid. Its salt form provides enhanced stability and improved handling characteristics compared to the free acid form of N-tert-butoxycarbonyl-L-threonine.

Solubility Profile

While specific solubility data is limited in the available research, compounds of this nature typically exhibit:

  • Limited solubility in water

  • Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol

  • Moderate solubility in chloroform and dichloromethane

Solvent selection for preparing stock solutions should consider these solubility characteristics to ensure complete dissolution and stability .

Stability Considerations

The stability of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is influenced by several factors:

  • Temperature: Generally more stable at lower temperatures

  • pH: Stable under neutral to basic conditions; the Boc group is susceptible to cleavage under acidic conditions

  • Light exposure: Should be protected from excessive light

  • Moisture: Should be stored in a dry environment

For storage of the solid compound, a temperature of 2-8°C is recommended to maintain long-term stability .

Synthesis and Production Methods

General Synthetic Approach

The synthesis of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves a two-stage process:

  • Protection of L-threonine with a tert-butoxycarbonyl (Boc) group

  • Salt formation with dicyclohexylamine

Based on patent information for related compounds, the Boc protection stage can be efficiently performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base such as triethylamine .

Optimized Synthetic Protocol

An optimized protocol for the synthesis of Boc-protected amino acids, which can be adapted for this compound, involves:

  • Reaction of L-threonine with di-tert-butyl dicarbonate in a mixed solvent system of acetone and water

  • Use of triethylamine (1.5-2 equivalents) as the base catalyst

  • Temperature control between 0-40°C with reaction times of 0.5-4 hours

  • Isolation of the Boc-protected amino acid through acidification and extraction

  • Salt formation with dicyclohexylamine in a suitable organic solvent

This approach offers advantages including high yields, operational simplicity, minimal environmental impact, and good product homogeneity .

Purification Methods

The purification of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves:

  • Extraction with ethyl acetate after acidification of the initial reaction mixture

  • Washing with brine solutions to remove water-soluble impurities

  • Drying over anhydrous sodium sulfate

  • Crystallization from a mixture of ethyl acetate and petroleum ether (typically in a 1:2 volume ratio)

These methods ensure high purity of the final product while maintaining its stereochemical integrity .

Applications in Research and Development

Role in Peptide Synthesis

The primary application of Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is in peptide synthesis, where it serves as a protected building block for incorporating threonine residues into peptide chains. The Boc protecting group prevents unwanted reactions at the amino function during coupling reactions, while the dicyclohexylamine salt form provides:

  • Enhanced stability of the protected amino acid

  • Improved crystallinity for easier handling and storage

  • Better solubility characteristics in certain organic solvents used in peptide synthesis

This compound is particularly valuable in solid-phase peptide synthesis and solution-phase peptide coupling strategies.

Analytical Considerations

Quality Control Parameters

Quality control for Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves assessment of:

  • Chemical purity (typically >95%)

  • Stereochemical purity (enantiomeric and diastereomeric purity)

  • Absence of significant impurities

  • Spectral characteristics matching reference standards

  • Specific optical rotation within established ranges

These parameters ensure the compound's suitability for research applications, particularly in peptide synthesis where impurities can significantly impact coupling efficiency and product quality .

Amount of CompoundVolume Required for Different Concentrations (mL)
1 mM
1 mg2.4966
5 mg12.4828
10 mg24.9657

This table shows the volume of solvent (in milliliters) needed to achieve the desired concentration with a specific amount of compound .

Comparison with Related Compounds

Structural Analogues

Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate can be compared with several structural analogues:

CompoundConfigurationKey Differences
Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate(2S,3S)Different stereochemistry at position 3 (allo-threonine derivative)
N-Boc-L-threonineN/AFree acid form rather than dicyclohexylamine salt
N-Boc-L-threonine methyl esterN/AMethyl ester rather than dicyclohexylamine salt

These structural variations result in different physical properties, solubility characteristics, and potentially different behaviors in synthetic applications .

Protection Strategies

Different protection strategies for threonine can be compared:

Protection StrategyAdvantagesLimitations
Boc (tert-butoxycarbonyl)Stable to bases and nucleophiles, removable with acidSensitive to strong acids, may require orthogonal protection
Fmoc (9-fluorenylmethoxycarbonyl)Stable to acids, removable with baseSensitive to bases, more expensive
Cbz (benzyloxycarbonyl)Stable to acids and bases, removable by hydrogenolysisRequires special deprotection conditions

The choice of protection strategy depends on the specific requirements of the synthetic scheme and compatibility with other protecting groups in the molecule .

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